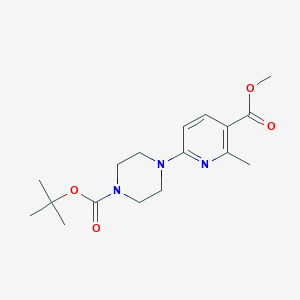

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a pyridine ring substituted with a methoxycarbonyl group at position 5 and a methyl group at position 4. The piperazine moiety is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic processes. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules.

Key structural attributes include:

- Boc protection: The tert-butyl carbamate group provides temporary protection for the piperazine nitrogen, enabling selective deprotection for further functionalization.

Properties

Molecular Formula |

C17H25N3O4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

tert-butyl 4-(5-methoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H25N3O4/c1-12-13(15(21)23-5)6-7-14(18-12)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7H,8-11H2,1-5H3 |

InChI Key |

OFCZXCFGVWIJLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Pyridine Derivatives

Key Observations :

- Positional isomerism : The target compound and its analogues (e.g., ) differ in substituent positions on the pyridine ring, significantly altering electronic and steric profiles. For instance, the 5-methoxycarbonyl group in the target compound may enhance electrophilicity at adjacent positions compared to 6-substituted analogues.

- Attachment position : Pyridin-2-yl vs. pyridin-3-yl attachment affects molecular geometry and intermolecular interactions, influencing binding affinity in biological targets.

Key Observations :

Table 3: Property Comparison

Biological Activity

Tert-butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate (CAS No. 1355174-68-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 335.40 g/mol. Its structure features a piperazine ring substituted with a pyridine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₄ |

| Molecular Weight | 335.40 g/mol |

| CAS Number | 1355174-68-3 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential anti-cancer effects.

Neuropharmacological Effects

Studies have shown that derivatives of piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs) and modulators of neurotransmitter systems. The presence of the methoxycarbonyl group on the pyridine ring may enhance binding affinity to serotonin receptors, potentially leading to anxiolytic or antidepressant effects.

Anticancer Properties

Recent investigations into similar piperazine derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

The proposed mechanism involves modulation of key signaling pathways associated with cell growth and apoptosis. The compound may interact with specific receptors or enzymes involved in these pathways, though detailed studies are required to elucidate these interactions fully.

Case Studies

- In Vitro Studies : In a study evaluating the antiproliferative effects of piperazine derivatives, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines.

- Neuroprotective Effects : A related compound was tested for neuroprotective effects in models of neurodegeneration, showing promise in reducing neuronal death and inflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.